![molecular formula C18H23N5O B2358148 N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1428348-18-8](/img/structure/B2358148.png)
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as DMPP and has gained significant attention due to its potential use in scientific research. DMPP is a potent and selective agonist of the α7-nicotinic acetylcholine receptor (nAChR) and has been studied for its effects on various biological systems.
Scientific Research Applications
Voltage-Gated Skeletal Muscle Sodium Channel Blockers
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide and similar compounds have been researched for their potential as voltage-gated skeletal muscle sodium channel blockers. These compounds have shown a significant increase in potency and use-dependent block compared to tocainide, suggesting their potential in developing antimyotonic agents (Catalano et al., 2008).
Synthesis Methods
Research has also focused on the synthesis methods of similar compounds. For instance, an alternative route to synthesize N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide was explored, highlighting the diverse methods of producing such complex molecules (Shahinshavali et al., 2021).
Antagonist Activity in CB1 Cannabinoid Receptor
Another area of research is the molecular interaction of related antagonists with the CB1 cannabinoid receptor. This provides insights into how these compounds can be used to affect receptor activity, potentially leading to therapeutic applications (Shim et al., 2002).
Drug Synthesis and Production Processes
The synthesis and production processes of related compounds have been a subject of study as well. For example, a practical process to make N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide was described, starting from simpler compounds. This research is crucial in understanding how to efficiently and effectively produce such drugs on a larger scale (Guillaume et al., 2003).
Applications in Neurological Disorders
Compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, related to the chemical , have been investigated as potential treatments for central nervous system disorders due to their role as Rho kinase inhibitors. This indicates a possible application in neurological therapeutics (Wei et al., 2016).
Antagonist Activities in Androgen Receptor
Another research direction is exploring these compounds for their antagonist activities in the androgen receptor. Such studies are pivotal in developing treatments for conditions like prostate cancer (Kinoyama et al., 2006).
Estrogen Receptor Binding Affinity
Research has also been conducted on the estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates, revealing their potential in targeting specific cellular receptors (Parveen et al., 2017).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-5-4-6-16(15(13)3)21-18(24)23-9-7-22(8-10-23)17-14(2)11-19-12-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETXOVBLONBXRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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